molecular formula C11H15Cl2NO B1423899 3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1219981-09-5

3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride

Cat. No.: B1423899
CAS No.: 1219981-09-5
M. Wt: 248.15 g/mol
InChI Key: NQSYWPVXGAHGEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include dichloromethane or ethanol.

    Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Batch or Continuous Processing: Depending on the scale of production, batch or continuous processing methods may be employed.

    Purification: The product is typically purified using recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the compound with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors in biological systems, leading to a biological response.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways, which can influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride
  • 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride
  • 3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride

Uniqueness

3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the chlorine atom in the benzyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSYWPVXGAHGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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